molecular formula C16H18N6OS3 B585878 N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide CAS No. 1415397-13-5

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide

Cat. No.: B585878
CAS No.: 1415397-13-5
M. Wt: 406.541
InChI Key: SWXIKLMDWGQGKU-UHFFFAOYSA-N
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Description

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with amines to form intermediate compounds. These intermediates are then reacted with hydrazinecarbothioamide and carbon disulfide to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate. The reactions are typically carried out in solvents like ethanol or methylene chloride under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide involves its interaction with specific molecular targets. The compound’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application, but they often include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide is unique due to its dual thiadiazole rings and the presence of a phenylacetamide group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS3/c17-15-21-19-13(25-15)6-8-24-9-7-14-20-22-16(26-14)18-12(23)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,21)(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXIKLMDWGQGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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